2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine
Overview
Description
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound with the molecular formula C10H13N3. This compound is known for its unique imidazo[4,5-b]pyridine scaffold, which has been extensively studied for its biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is the angiotensin II receptor . Angiotensin II is a critical pressor substance of the renin-angiotensin system (RAS), which plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
As a nonpeptidic angiotensin II receptor antagonist, this compound binds to the angiotensin II receptor, thereby blocking the binding of angiotensin II . This prevents the vasoconstrictor effects of angiotensin II and results in a decrease in blood pressure .
Biochemical Pathways
The compound’s action on the angiotensin II receptor disrupts the renin-angiotensin system (RAS), a key regulator of blood pressure and fluid balance . By blocking the effects of angiotensin II, the compound can reduce vasoconstriction and decrease the secretion of aldosterone, a hormone that increases the reabsorption of sodium and water in the kidneys . This leads to a decrease in blood volume and a reduction in blood pressure .
Pharmacokinetics
This suggests that the compound may have favorable pharmacokinetic properties for oral administration and sustained action .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure . By blocking the angiotensin II receptor, the compound prevents the vasoconstrictor effects of angiotensin II, leading to vasodilation . Additionally, by reducing aldosterone secretion, the compound can decrease sodium and water reabsorption in the kidneys, leading to a reduction in blood volume . These effects collectively result in a decrease in blood pressure .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an antagonist of the angiotensin II receptor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the angiotensin II pathway.
Cellular Effects
As an angiotensin II receptor antagonist, it likely influences cell function by blocking the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine involves its interaction with the angiotensin II receptor. By acting as an antagonist, it prevents angiotensin II from binding to its receptor, thereby inhibiting the downstream effects of this hormone .
Metabolic Pathways
Given its role as an angiotensin II receptor antagonist, it may interact with enzymes or cofactors involved in the angiotensin II pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine typically involves the reduction of 2-amino-3-nitropyridine derivatives to the corresponding diaminopyridine, which is then condensed with an appropriate carboxylic acid in polyphosphoric acid . Another method involves the nucleophilic substitution of halogen in the pyridine ring activated by the nitro group, followed by reduction of the nitro group using hydrogen in the presence of palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions often use hydrogen in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as sodium hydride and alkyl halides are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction typically yields amine derivatives .
Scientific Research Applications
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antiviral, antimicrobial, and cytotoxic activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Methylimidazo[4,5-b]pyridine
- 2-Cyanoimidazo[4,5-b]pyridine
- 5,7-Dimethyl-2-ethylimidazo[4,5-b]pyridine
Uniqueness
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives. Its efficacy as an angiotensin II receptor antagonist sets it apart from other similar compounds .
Biological Activity
Overview
2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine (CAS number 133240-06-9) is a nitrogen-containing heterocyclic compound recognized for its unique imidazo[4,5-b]pyridine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₃N₃. The imidazo[4,5-b]pyridine scaffold is notable for its role in various biological mechanisms and pharmacological applications.
This compound primarily functions as a non-peptidic angiotensin II receptor antagonist . This mechanism involves binding to the angiotensin II receptor, inhibiting the action of angiotensin II—a hormone that induces vasoconstriction and increases blood pressure. By blocking this receptor, the compound may help in managing hypertension and related cardiovascular conditions .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antihypertensive Effects : As an angiotensin II receptor antagonist, it has potential use in lowering blood pressure by promoting vasodilation .
- Antiviral and Antimicrobial Properties : Preliminary studies suggest that this compound may possess antiviral and antimicrobial activities, although detailed investigations are required to confirm these effects .
- Cytotoxicity : The compound has shown antiproliferative activity against various cancer cell lines. For instance, studies have reported its effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines .
Case Studies
- Antiproliferative Activity : In a study assessing the antiproliferative effects of pyridine derivatives, this compound demonstrated significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell growth across multiple cancer cell lines .
- Binding Affinity Studies : Molecular docking studies have been employed to evaluate the binding affinity of this compound to various biological targets. These studies suggest that it has a high affinity for adenosine receptors and other relevant targets in its pharmacological profile .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological properties of compounds related to this compound:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1H-Imidazo[4,5-b]pyridine | Basic imidazo structure | Found in various natural products |
2-Methylimidazo[4,5-b]pyridine | Methyl substitution at position 2 | Exhibits mutagenic properties |
3-Ethylimidazo[4,5-b]pyridine | Ethyl substitution at position 3 | Potential anti-inflammatory effects |
2-Ethyl-6-methylimidazo[4,5-b]pyridine | Methyl substitution at position 6 | Enhanced antioxidant activity |
The distinct arrangement of ethyl and methyl groups in this compound contributes to its unique biological profile compared to these similar compounds .
Properties
IUPAC Name |
2-ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-4-8-12-9-6(2)5-7(3)11-10(9)13-8/h5H,4H2,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWJWZJOSWSJQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C(=CC(=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431137 | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133240-06-9 | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Ethyl-5,7-dimethyl-1H-imidazo[4,5-b]pyridine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8NB2AA6HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine in medicinal chemistry?
A1: 2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine is a crucial intermediate in the synthesis of potent angiotensin II receptor antagonists []. Angiotensin II receptor antagonists are a class of pharmaceuticals used to treat hypertension (high blood pressure) by blocking the action of angiotensin II, a hormone that constricts blood vessels.
Q2: What are the two main synthetic routes for producing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine discussed in the research?
A2: The research outlines two primary methods for synthesizing 2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine []:
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